molecular formula C23H19NO B13116364 5-Oxo-2,3,5-triphenylpentanenitrile CAS No. 62071-27-6

5-Oxo-2,3,5-triphenylpentanenitrile

Katalognummer: B13116364
CAS-Nummer: 62071-27-6
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: RONHPHPSMUFWPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-2,3,5-triphenylpentanenitrile is an organic compound with the molecular formula C23H19NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure, along with three phenyl groups attached to the pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,5-triphenylpentanenitrile typically involves the Michael addition reaction. One common method involves the reaction of cyanohydrin ether derivatives with enones, catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase . The reaction conditions include the use of potassium hexamethyldisilazide (KHMDS) as the inorganic base, which facilitates the formation of the desired product in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly and cost-effective processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-2,3,5-triphenylpentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Oxo-2,3,5-triphenylpentanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Oxo-2,3,5-triphenylpentanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Oxo-2,2,4-triphenylbutanenitrile
  • 2-(1-Naphthyl)-5-oxo-3,5-diphenylpentanenitrile
  • 2-(3-Bromophenyl)-5-oxo-3,5-diphenylpentanenitrile
  • 2-(4-Bromophenyl)-5-oxo-3,5-diphenylpentanenitrile
  • 2-(2,4-Dichlorophenyl)-5-oxo-3,5-diphenylpentanenitrile

Uniqueness

5-Oxo-2,3,5-triphenylpentanenitrile is unique due to its specific arrangement of functional groups and phenyl rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

62071-27-6

Molekularformel

C23H19NO

Molekulargewicht

325.4 g/mol

IUPAC-Name

5-oxo-2,3,5-triphenylpentanenitrile

InChI

InChI=1S/C23H19NO/c24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(25)20-14-8-3-9-15-20/h1-15,21-22H,16H2

InChI-Schlüssel

RONHPHPSMUFWPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.